molecular formula C15H19N3O2 B2709277 N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448034-14-7

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2709277
CAS No.: 1448034-14-7
M. Wt: 273.336
InChI Key: ZNAZRZJMBNPRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

A novel class of antiulcer agents, the substituted imidazo[1,2-a]pyridines, including compounds structurally related to N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have shown both gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues but may inhibit the H+/K+-ATPase enzyme involved in gastric acid secretion (Kaminski et al., 1985).

Fluorescent Probes for Mercury Ion

Research has demonstrated the efficacy of novel imidazo[1,2-a]pyridine derivatives, produced via a one-pot reaction involving β-lactam carbenes with 2-pyridyl isonitriles, as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solutions. These findings indicate potential applications in environmental monitoring and safety assessments (Shao et al., 2011).

Histamine H2-Receptor Antagonists

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research suggests a novel class of H2-receptor antagonists with significant pharmacological benefits (Katsura et al., 1992).

Melatonin Receptor Ligands

A new class of imidazo[1,2-a]pyridines has been designed and synthesized, showing promising results as melatonin receptor ligands. These compounds have been evaluated for their affinities in binding to melatonin receptors, highlighting their potential in therapeutic applications relating to sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Synthesis of 1,2-Diketones

A novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines has been developed, facilitating the synthesis of 1,2-carbonyl imidazo[1,2-a]pyridines. This method, utilizing molecular oxygen, offers a new approach to synthesizing important substrates and intermediates for the preparation of fine chemicals, with implications for pharmaceutical development (Wang et al., 2015).

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-11-15(19)18(12-6-7-12)10-13-9-16-14-5-3-4-8-17(13)14/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAZRZJMBNPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(CC1=CN=C2N1C=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.